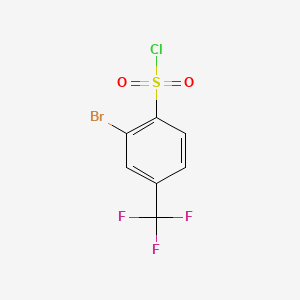

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGTYZLWBOTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381031 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54403-98-4 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54403-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur compound that serves as a versatile intermediate in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, while the bromo and sulfonyl chloride functionalities provide reactive handles for diverse chemical transformations. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and safe handling of this important building block.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic odor. It is crucial to handle this compound under anhydrous conditions as it is sensitive to moisture.[2]

| Property | Value | Reference |

| CAS Number | 54403-98-4 | |

| Molecular Formula | C₇H₃BrClF₃O₂S | |

| Molecular Weight | 323.51 g/mol | |

| Boiling Point | 235-236 °C | |

| Density | 1.865 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5270 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[5][6]

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 2-Bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[7]

-

Stir the mixture for an additional 30 minutes at this temperature.

-

-

Preparation of the Sulfonylating Reagent:

-

In a separate, large beaker, saturate glacial acetic acid with sulfur dioxide gas.

-

Add copper(I) chloride as a catalyst and continue to bubble sulfur dioxide until the solution becomes blue-green.[5]

-

Cool this mixture in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution in portions to the vigorously stirred sulfur dioxide/acetic acid mixture.[5] Expect foaming, which can be controlled with the addition of a few drops of ether.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.[5]

-

Extract the aqueous mixture with an organic solvent such as ether or dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution until the washings are neutral, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation.

-

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The sulfonyl chloride moiety of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Reaction with Amines to form Sulfonamides

A primary application of this reagent is in the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This is a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.[7]

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the amine and the base in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture with 1M HCl to remove excess amine and base.

-

Subsequently, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of sulfonamides.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a suitable respirator.

-

Handling: Keep away from heat, sparks, and open flames. Keep the container tightly closed. Handle in a well-ventilated area.

-

Storage: Store in a flammable liquid storage area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its utility in introducing the bromo and trifluoromethyl-substituted phenylsulfonyl moiety makes it a compound of interest for researchers in medicinal chemistry and materials science. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the laboratory.

References

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

- Google Patents.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 54403-98-4 | Benchchem [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 54403-98-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, identified by CAS number 54403-98-4, is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom, and an electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that is highly sought after in the design and synthesis of novel therapeutic agents and agrochemicals. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 54403-98-4 | [1] |

| Molecular Formula | C7H3BrClF3O2S | [1] |

| Molecular Weight | 323.51 g/mol | [1] |

| Appearance | Low-melting solid | [2] |

| Boiling Point | 235-236 °C | [1][3] |

| Melting Point | 36-39 °C | [2] |

| Density | 1.865 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.5270 | [1][3] |

| Flash Point | 35 °C (95 °F) - closed cup | [1] |

Structural Representation

The structural arrangement of this compound is key to its reactivity. The trifluoromethyl group exerts a strong electron-withdrawing effect, which significantly activates the sulfonyl chloride moiety towards nucleophilic attack.[4] The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the chlorosulfonation of the corresponding substituted benzene.

Synthetic Pathway Overview

A common synthetic route starts from 1-bromo-3-(trifluoromethyl)benzene. The key transformation is the introduction of the chlorosulfonyl group onto the aromatic ring.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and hazardous reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1-bromo-3-(trifluoromethyl)benzene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.

Nucleophilic Substitution at the Sulfur Center

The sulfonyl chloride is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.[5] This reactivity is the cornerstone of its utility in constructing a diverse array of molecules.[4]

Caption: Key reactions involving nucleophilic substitution.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur atom, making these reactions proceed efficiently, often under mild conditions.[4]

Synthesis of Sulfonamides

The formation of sulfonamides is a particularly important application, as the sulfonamide functional group is a well-established pharmacophore in numerous clinically used drugs.[6][7] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

General Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition: Cool the solution to 0 °C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable reagent in the synthesis of biologically active molecules.[7][8]

As a Scaffold for Bioactive Compounds

The benzenesulfonamide core derived from this reagent is a privileged scaffold in medicinal chemistry.[7] The bromine atom can be utilized for further structural diversification through reactions like Suzuki, Heck, or Sonogashira cross-coupling, allowing for the rapid generation of compound libraries for high-throughput screening.

"Click Chemistry" Applications

While not a direct participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), the sulfonyl chloride can be used to introduce a sulfonyl azide group, a key functional group for "click chemistry".[9][10] This powerful and versatile reaction allows for the efficient and specific conjugation of molecules.[11][12]

Workflow for Introducing a "Clickable" Handle:

Caption: Pathway to synthesize triazole-linked compounds.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound due to its hazardous nature.

Hazard Identification

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrochloric acid.

-

GHS Pictograms: Flame, Corrosion[1]

-

Signal Word: Danger[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[1]

Recommended Handling Procedures

-

Always work in a well-ventilated chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][13]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Keep away from heat, sparks, and open flames.[2]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[13]

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as acids, bases, amines, and reducing agents.[13]

Conclusion

This compound is a versatile and powerful reagent for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined reactivity, coupled with the potential for further functionalization, provides chemists with a valuable tool for the construction of complex and biologically relevant molecules. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:54403-98-4. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

-

Fisher Scientific. (2009, May 14). Safety Data Sheet: 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. 60, 121. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(Trifluoromethoxy)Benzene-1-Sulfonyl Chloride. Retrieved from [Link]

-

PubMed. (2022, June 15). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound 97 54403-98-4 [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 54403-98-4 | CAS DataBase [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]

- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectra of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Introduction

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key organohalogen compound utilized extensively as a reactive intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its trifluoromethyl and sulfonyl chloride moieties impart unique electronic properties and reactive handles, making it a versatile building block for complex molecular architectures. Given its role in drug development and chemical research, unambiguous structural confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.[2][3] This in-depth guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will delve into the theoretical principles governing the spectral features, predict and interpret the chemical shifts and coupling constants, and provide a field-proven experimental protocol for acquiring high-fidelity NMR data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's spectroscopic signature.

Molecular Structure and Spectroscopic Analysis

The structural integrity of this compound is confirmed by a multi-nuclear NMR approach. The molecule possesses three types of NMR-active nuclei—¹H, ¹³C, and ¹⁹F—each providing a unique and complementary piece of the structural puzzle.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule.[4] The aromatic region of this compound is characterized by three distinct proton signals, corresponding to H³, H⁵, and H⁶.

Causality of Chemical Shifts and Splitting Patterns:

The chemical shifts (δ) of the aromatic protons are heavily influenced by the electronic effects of the substituents. The sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which deshield adjacent protons, shifting their resonance signals downfield (to a higher ppm value). The bromine atom (-Br) is also electron-withdrawing but to a lesser extent.

The spin-spin coupling (J-coupling) between non-equivalent protons results in the splitting of signals into multiplets.[5] The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei. For this trisubstituted benzene ring, we expect to observe:

-

Ortho-coupling (³JHH): Between protons on adjacent carbons (e.g., H⁵-H⁶), typically 7-9 Hz.

-

Meta-coupling (⁴JHH): Between protons separated by three bonds (e.g., H³-H⁵), typically 2-3 Hz.

-

Para-coupling (⁵JHH): Between protons on opposite carbons, which is typically very small (<1 Hz) and often not resolved.

Predicted ¹H NMR Spectrum:

-

H⁶: This proton is ortho to the strongly electron-withdrawing -SO₂Cl group, leading to significant deshielding. It is expected to be the most downfield signal. It will be split by H⁵ (ortho-coupling) into a doublet.

-

H³: This proton is ortho to the bromine atom and meta to the -SO₂Cl group. It will be moderately deshielded. It will be split by H⁵ (meta-coupling) into a narrow doublet.

-

H⁵: This proton is ortho to the -CF₃ group, meta to the bromine, and para to the -SO₂Cl group. It will be split by H⁶ (ortho-coupling) and H³ (meta-coupling), resulting in a doublet of doublets (dd).

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[4] For this compound, seven unique carbon signals are expected: six for the aromatic ring and one for the trifluoromethyl group.

Causality of Chemical Shifts and C-F Coupling:

-

Substituent Effects: Carbons directly bonded to electronegative atoms (S, Br) or electron-withdrawing groups (-CF₃) are shifted significantly. The carbon bearing the -SO₂Cl group (C¹) and the carbon bearing the -CF₃ group (C⁴) are expected at lower field.

-

Carbon-Fluorine Coupling (JCF): The ¹⁹F nucleus (spin I=1/2) couples with the ¹³C nucleus, leading to signal splitting.

-

The CF₃ carbon itself will appear as a strong quartet due to one-bond coupling (¹JCF), typically in the range of 270-280 Hz.

-

The aromatic carbon directly attached to the CF₃ group (C⁴) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) around 30-35 Hz.[6]

-

Other aromatic carbons will exhibit smaller long-range couplings (³JCF, ⁴JCF), which may appear as complex multiplets or slight peak broadening.

-

Part 3: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[7]

Predicted ¹⁹F NMR Spectrum:

The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent. Therefore, they will produce a single, sharp signal in the ¹⁹F NMR spectrum.

-

Chemical Shift: The chemical shift for an aromatic -CF₃ group typically falls in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard).[6][8][9]

-

Multiplicity: Since there are no other fluorine atoms in the molecule, the signal is expected to be a singlet. Long-range coupling to aromatic protons (⁴JHF and ⁵JHF) is possible but often too small to be resolved in a standard ¹⁹F spectrum.

Summary of Predicted NMR Data

The following table summarizes the anticipated NMR spectral data for this compound, based on established principles and data from analogous structures.

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H³ | ~7.90 - 8.10 | d | ⁴J(H³-H⁵) ≈ 2.0 |

| ¹H | H⁵ | ~8.15 - 8.35 | dd | ³J(H⁵-H⁶) ≈ 8.5, ⁴J(H⁵-H³) ≈ 2.0 |

| ¹H | H⁶ | ~8.30 - 8.50 | d | ³J(H⁵-H⁶) ≈ 8.5 |

| ¹³C | C¹-C⁶ | ~120 - 145 | various m | J(C-F) couplings expected |

| ¹³C | CF₃ | ~122 | q | ¹J(C-F) ≈ 274 |

| ¹⁹F | CF₃ | ~ -63 | s | N/A |

Experimental Protocol for High-Resolution NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality, reproducible NMR data for structural verification and purity analysis.

1. Sample Preparation:

-

Analyte: Accurately weigh ~15-20 mg of this compound.

-

Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to an NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

-

Mixing: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain field stability.

-

Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

3. Data Acquisition Parameters:

| Parameter | ¹H Acquisition | ¹³C Acquisition | ¹⁹F Acquisition |

| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard 1-pulse (zg) |

| Spectral Width | ~16 ppm (centered at ~5 ppm) | ~240 ppm (centered at ~120 ppm) | ~200 ppm (centered at -100 ppm) |

| Acquisition Time | 2-3 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | 5 seconds |

| Number of Scans | 8-16 | 512-1024 | 16-32 |

| Temperature | 298 K | 298 K | 298 K |

4. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H; ~1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing:

-

For ¹H and ¹³C, reference the spectrum by setting the TMS signal to 0.00 ppm.

-

For ¹⁹F, an external reference like CFCl₃ (0.00 ppm) is standard, or a secondary internal standard can be used.

-

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative ratio of protons, which should correspond to 1:1:1 for the aromatic protons.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated multi-nuclear NMR analysis. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, the ¹³C spectrum verifies the complete carbon skeleton, and the ¹⁹F NMR spectrum provides an unambiguous signature for the trifluoromethyl group. The predictable chemical shifts and coupling patterns, governed by fundamental electronic principles, make NMR an indispensable tool for verifying the identity, purity, and structural integrity of this important chemical intermediate in both academic research and industrial quality control settings.

References

-

Randazzo, A. Guide to NMR Spectral Interpretation. Loghia Publishing. [Link][10]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][4]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][2]

-

Randazzo, A. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. BCH independent books. [Link][11]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link][12]

-

Rial, L. P. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link][13]

-

Google Books. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. [14]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link][3]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link][15]

-

Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link][16]

-

Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link][8]

-

The Royal Society of Chemistry. Supporting Information for: A mild and general method for the synthesis of aryl(trifluoromethyl)sulfanes. [Link][6]

-

The Royal Society of Chemistry. Supporting Information for: Catalyst-free radical fluorination of sulfonyl hydrazides in water. [Link][17]

-

University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link][9]

-

AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link][7]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link][5]

Sources

- 1. This compound [myskinrecipes.com]

- 2. emerypharma.com [emerypharma.com]

- 3. microbenotes.com [microbenotes.com]

- 4. azooptics.com [azooptics.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. rsc.org [rsc.org]

- 7. azom.com [azom.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. colorado.edu [colorado.edu]

- 10. Guide to NMR Spectral Interpretation - Loghia Publishing [loghia.com]

- 11. Guide to NMR Spectral Interpretation by Antonio Randazzo - BCH independent books [bookch.com]

- 12. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 13. longdom.org [longdom.org]

- 14. Guide to NMR Spectral Interpretation: A Problem Based Approach to ... - Antonio Randazzo - Google ブックス [books.google.co.jp]

- 15. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 16. wiley.com [wiley.com]

- 17. rsc.org [rsc.org]

1H NMR of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

An In-Depth Technical Guide to the ¹H NMR of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into a detailed prediction of the spectrum, grounded in the fundamental principles of chemical shift theory and spin-spin coupling in substituted aromatic systems. This whitepaper will further provide a robust, field-tested protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. Visual aids, including a molecular structure diagram and a spin-spin coupling schematic, are provided to enhance understanding.

Introduction: The Importance of Structural Elucidation

This compound (CAS 54403-98-4) is a trifunctional aromatic compound, featuring a sulfonyl chloride, a bromine atom, and a trifluoromethyl group.[1] The precise arrangement of these substituents on the benzene ring is critical to its reactivity and its utility as a building block in organic synthesis. Unambiguous structural confirmation is therefore paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose.

The proton NMR spectrum provides a unique fingerprint of the molecule, with the chemical shifts of the aromatic protons being exquisitely sensitive to the electronic environment created by the substituents. Furthermore, the spin-spin coupling patterns reveal the connectivity and relative positions of the protons on the aromatic ring. A thorough understanding of these spectral features allows for unequivocal verification of the compound's identity and purity.

Theoretical ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the three substituents.

-

Substituent Effects on Chemical Shifts:

-

-SO₂Cl (Sulfonyl chloride): This is a strongly electron-withdrawing group, primarily through induction. It will deshield adjacent (ortho) protons, shifting their signals downfield.

-

-Br (Bromo): Bromine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of donating electron density into the ring via resonance. For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby protons.

-

-CF₃ (Trifluoromethyl): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a powerful inductive effect. It will significantly deshield protons in its vicinity.

-

-

Predicted Chemical Shifts and Coupling Constants: Based on the additive effects of these substituents, we can predict the relative chemical shifts of the three aromatic protons, labeled Ha, Hb, and Hc as shown in Figure 1.

-

Hc: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and will therefore be the most deshielded, appearing at the lowest field (highest ppm).

-

Ha: This proton is ortho to the bromine atom and meta to the sulfonyl chloride group. It will be significantly deshielded, but likely to a lesser extent than Hc.

-

Hb: This proton is situated between the bromine and trifluoromethyl groups. While influenced by both, its position relative to the sulfonyl chloride group (para) will result in it being the least deshielded of the three, appearing at the highest field (lowest ppm).

The coupling between these protons will follow the typical patterns for aromatic systems:

-

Ortho coupling (³J): Typically in the range of 7-10 Hz.[2]

-

Meta coupling (⁴J): Much smaller, typically 2-3 Hz.[2]

-

Para coupling (⁵J): Generally very small or zero and often not resolved.

Therefore, we can predict the following splitting patterns:

-

Hc: Will appear as a doublet, split by the meta-proton Ha (⁴J ≈ 2-3 Hz).

-

Ha: Will appear as a doublet of doublets, split by the ortho-proton Hb (³J ≈ 8-9 Hz) and the meta-proton Hc (⁴J ≈ 2-3 Hz).

-

Hb: Will appear as a doublet, split by the ortho-proton Ha (³J ≈ 8-9 Hz).

-

Visualizing the Structure and Spin System

To clarify the relationships between the protons, the molecular structure with proton assignments and a schematic of the spin-spin coupling are provided below.

Caption: Molecular structure of this compound with proton assignments.

Caption: ¹H-¹H spin-spin coupling network in this compound.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR data are summarized in the table below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hc | 8.2 - 8.4 | d | ⁴J ≈ 2.0 | 1H |

| Ha | 8.0 - 8.2 | dd | ³J ≈ 8.5, ⁴J ≈ 2.0 | 1H |

| Hb | 7.8 - 8.0 | d | ³J ≈ 8.5 | 1H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol is a self-validating system designed to produce high-resolution ¹H NMR spectra. Adherence to these steps will ensure data of sufficient quality for unambiguous structural elucidation.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.[3]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available CDCl₃ contains TMS. If not, a small amount can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are for a standard 400 MHz NMR spectrometer.

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software should be used to lock onto the deuterium signal of the CDCl₃ and to tune the probe for optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is crucial for achieving sharp peaks and high resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse ('zg30') is appropriate.

-

Number of Scans (NS): 16 scans should be sufficient.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

-

Spectral Width (SW): A range from -1 to 10 ppm is adequate.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals in the aromatic region to confirm the presence of three protons in a 1:1:1 ratio.

-

Peak Picking and Coupling Constant Analysis: Identify the peak maxima and calculate the coupling constants.

Spectral Interpretation and Structural Confirmation

The acquired and processed ¹H NMR spectrum should be compared with the predicted data. The presence of three signals in the aromatic region with the expected chemical shifts, multiplicities, and integration values would provide strong evidence for the structure of this compound. The coupling constants are particularly diagnostic: the observation of one ortho-coupling constant (³J ≈ 8.5 Hz) and one meta-coupling constant (⁴J ≈ 2.0 Hz) would confirm the 1,2,4-trisubstitution pattern.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectroscopy of this compound. By understanding the underlying principles of substituent effects on chemical shifts and coupling constants, a detailed prediction of the spectrum can be made. The provided experimental protocol offers a reliable method for obtaining high-quality data. The combination of theoretical prediction and careful experimental work allows for the confident structural elucidation and purity assessment of this important chemical intermediate, ensuring its suitability for applications in research and development.

References

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Introduction

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its utility largely stems from the reactive sulfonyl chloride group, which readily engages with nucleophiles such as amines and alcohols.[1] The presence of a bromine atom and a trifluoromethyl group on the aromatic ring also offers further opportunities for chemical modification, making it a versatile building block in modern synthetic chemistry. Given its role in the development of new chemical entities, particularly in the pharmaceutical industry where stringent purity and characterization standards are paramount, a thorough understanding of its analytical behavior is crucial. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of such compounds, offering unparalleled sensitivity and specificity.[2][3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Core Principles of Mass Spectrometry for the Analysis of this compound

The successful mass spectrometric analysis of any compound hinges on the appropriate selection of ionization technique and mass analyzer. For a molecule like this compound, with a molecular weight of 323.51 g/mol [4][5], both Electron Ionization (EI) and Electrospray Ionization (ESI) can be considered, each providing distinct and complementary information.

Ionization Source Selection: A Dichotomy of "Hard" vs. "Soft" Ionization

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to extensive fragmentation.[6] This fragmentation is highly reproducible and creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[7] For this compound, EI is expected to reveal the intricate details of its covalent framework by breaking it down into smaller, stable fragments.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8][9] This is particularly useful for determining the molecular weight of the analyte and for interfacing with liquid chromatography (LC-MS) to analyze complex mixtures. While this compound itself is not pre-charged, ESI can be employed in negative ion mode by detecting the loss of the chloride to form the corresponding sulfonate anion, or in positive ion mode through adduct formation (e.g., with sodium or potassium ions) or protonation, although the latter is less likely for this compound.

Mass Analyzer Selection: The Importance of High Resolution

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of unknown compounds and for the characterization of impurities in pharmaceutical development.[2][10][11] Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide accurate mass measurements, typically with sub-ppm mass accuracy.[3][11] This level of precision allows for the determination of the elemental composition of the parent ion and its fragments, a critical step in confirming the identity of this compound and its potential process-related impurities or degradants.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

For Electron Ionization (GC-MS):

-

Prepare a stock solution of this compound in a volatile, dry organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL. The high sensitivity of modern mass spectrometers often requires low concentrations to avoid detector saturation.

-

Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade) to minimize background interference.

-

-

For Electrospray Ionization (LC-MS or Direct Infusion):

-

Prepare a stock solution of the analyte in a solvent compatible with ESI, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

-

For direct infusion, dilute the stock solution to 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water for negative ion mode).

-

For LC-MS analysis, the initial sample concentration can be higher (e.g., 100 µg/mL), as the chromatographic separation will dilute the sample before it enters the mass spectrometer.

-

Instrumentation and Data Acquisition

The following tables outline typical starting parameters for the analysis of this compound. These should be optimized based on the specific instrument and experimental goals.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of analytes. |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min | A general-purpose temperature program to ensure good separation. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Mass Range | m/z 40-400 | To cover the molecular ion and expected fragments. |

| Scan Rate | 2 scans/sec | Adequate for resolving chromatographic peaks. |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

| Parameter | Value | Rationale |

| Liquid Chromatograph | ||

| Injection Volume | 5 µL | Dependent on column dimensions and sample concentration. |

| Mobile Phase A | Water + 0.1% Formic Acid | For positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | For positive ion mode ESI. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A common reversed-phase column for small molecule analysis. |

| Gradient | 5% B to 95% B over 10 min | A typical gradient for separating non-polar compounds. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray (ESI), Positive & Negative | To detect the molecular ion and potential adducts. |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical voltages for stable electrospray. |

| Nebulizer Gas | Nitrogen, 40 psi | To assist in droplet formation. |

| Drying Gas | Nitrogen, 10 L/min, 325 °C | To evaporate the solvent from the droplets. |

| Mass Range | m/z 100-500 | To encompass the expected molecular ion and adducts. |

Analysis of Mass Spectral Data: Fragmentation Patterns

The interpretation of mass spectra is a deductive process that combines knowledge of chemical principles with the observed fragmentation data.

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound is expected to undergo extensive fragmentation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).[12]

Predicted Fragmentation Pathway:

Caption: Predicted EI fragmentation of this compound.

Key Expected Fragments:

-

Loss of Chlorine: The S-Cl bond is relatively weak and prone to cleavage, leading to a fragment at m/z 287/289.

-

Loss of Sulfur Dioxide: The expulsion of a stable neutral molecule like SO2 is a common fragmentation pathway for sulfonyl compounds, resulting in a fragment at m/z 255/257.

-

Loss of Bromine: Cleavage of the C-Br bond would yield a fragment at m/z 208.

-

Formation of the Benzyl Cation: A fragment corresponding to the trifluoromethyl-substituted phenyl cation may be observed at m/z 145.[13]

-

Halogenated Phenyl Fragments: Fragments corresponding to the bromo-trifluoromethyl-phenyl cation at m/z 224/226 are also anticipated.

Electrospray Ionization (ESI) Analysis

In ESI, the primary goal is to observe the intact molecule.

-

Negative Ion Mode: The most likely observation in negative ion mode is the detection of the [M-Cl]- ion at m/z 287/289, formed by the loss of the chloride and subsequent capture of an electron.

-

Positive Ion Mode: In positive ion mode, protonation is unlikely. However, adduct formation with sodium ([M+Na]+) or potassium ([M+K]+) ions, if present in the solvent or sample, would be observed at m/z 345/347 and 361/363, respectively.

Common Challenges and Troubleshooting

-

Analyte Instability: Sulfonyl chlorides can be sensitive to moisture, leading to hydrolysis to the corresponding sulfonic acid.[14] This can be observed in the mass spectrum as an ion corresponding to the hydrolyzed product. To mitigate this, use dry solvents and handle samples promptly.

-

Poor Ionization Efficiency: If signal intensity is low in ESI, consider adjusting the solvent composition to improve desolvation and ion formation. The use of a solvent with a lower surface tension can be beneficial.[9]

-

In-source Fragmentation: Even in ESI, some fragmentation can occur in the ion source if the cone voltage or other source parameters are set too high. If unexpected fragments are observed, reducing the source energy can help to preserve the molecular ion.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and purity assessment. The complementary nature of Electron Ionization and Electrospray Ionization provides a wealth of structural information, from the intact molecular weight to a detailed fragmentation fingerprint. By leveraging high-resolution mass spectrometry, researchers can confidently identify this key synthetic intermediate and its related impurities, ensuring the quality and integrity of materials used in drug discovery and development.

References

- The benefits of high-resolution mass spectrometry for impurity profiling. (2025).

- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.

- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry, 21(4), 541–553.

- Using high resolution mass spectrometry to profile impurities in drugs from different sources. (n.d.).

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2022). Molecules, 27(15), 4983.

- This compound 97. Sigma-Aldrich.

- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.

- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride 97. Sigma-Aldrich.

- Mass Spectra of Some Sulfinate Esters and Sulfones. (1970). Canadian Journal of Chemistry, 48(10), 1645–1650.

- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2000). Journal of Mass Spectrometry, 35(1), 53-61.

- This compound. MySkinRecipes.

- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride CAS#: 176225-10-8. ChemicalBook.

- (+)-Camphor-10-sulfonyl chloride. NIST WebBook.

- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (Cas 176225-10-8). Parchem.

- This compound | 54403-98-4. ChemicalBook.

- Electron ionization. Wikipedia.

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2010). Journal of the American Society for Mass Spectrometry, 21(11), 1898–1906.

- Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. (1960). Analytical Chemistry, 32(8), 1033–1034.

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry, 13(2).

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Mass Spectrometry: Fragmentation. (n.d.).

- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride. Benchchem.

- CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018).

- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2012). Journal of The American Society for Mass Spectrometry, 23(4), 760-767.

- Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). YouTube.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- Mass Spectrometry. MSU chemistry.

- Benzenesulfonyl chloride. PubChem.

- 4-Bromo-2-fluorobenzenesulfonyl chloride. BLD Pharm.

- The amenability of different solvents to electrospray ionization mass spectrometry. (2024). International Journal of Mass Spectrometry, 499, 117196.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.

- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. (2024). ChemRxiv.

- Benzenesulfonyl chloride. Wikipedia.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 54403-98-4 [sigmaaldrich.com]

- 5. 4-溴-2-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. m.youtube.com [m.youtube.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 14. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

IR spectrum of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. While a definitive, peer-reviewed spectrum of this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, presents a detailed prediction and interpretation of its IR absorption profile. We will deconstruct the molecule into its constituent functional groups, assign their characteristic vibrational frequencies, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's spectroscopic properties for reaction monitoring, quality control, and structural elucidation.

Introduction: The Significance of this compound

This compound (CAS No. 54403-98-4) is a trifunctional aromatic compound featuring a sulfonyl chloride group, a bromine atom, and a trifluoromethyl group. This unique combination of electron-withdrawing groups makes it a highly valuable and reactive building block in organic synthesis. The trifluoromethyl group, in particular, is a bioisostere of several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Given its pivotal role, the ability to unequivocally identify and assess the purity of this compound is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. Each functional group within the molecule vibrates at specific, quantized frequencies when irradiated with infrared light, producing a unique spectral fingerprint. This guide will elucidate that fingerprint.

Theoretical IR Spectrum Analysis

The can be logically predicted by dissecting its molecular structure and considering the characteristic absorption frequencies of each component.

The Sulfonyl Chloride (-SO₂Cl) Group: The Strongest Clues

The sulfonyl chloride functional group provides the most intense and unambiguous signals in the spectrum. These arise from the stretching vibrations of the S=O bonds. Due to the mechanical coupling of the two S=O oscillators, they exhibit two distinct stretching modes:

-

Asymmetric Stretch (νₐₛ SO₂): This high-frequency, very strong absorption is expected in the 1380 - 1340 cm⁻¹ region.

-

Symmetric Stretch (νₛ SO₂): This is also a very strong absorption, found at a lower frequency, typically in the 1190 - 1160 cm⁻¹ range.[2][3]

The presence of two very strong bands in these regions is a powerful indicator of the sulfonyl group.

The Aromatic Core: A Crowded but Informative Region

The trisubstituted benzene ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretching (ν C-H): These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect weak to medium bands in the 3100 - 3000 cm⁻¹ region.[4][5]

-

Aromatic C=C Ring Stretching (ν C=C): The stretching of the carbon-carbon bonds within the benzene ring produces a series of medium to strong absorptions in the 1600 - 1400 cm⁻¹ range.[5][6] For a substituted benzene ring like this one, one would expect bands around 1590-1570 cm⁻¹ and 1480-1430 cm⁻¹.

-

C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the benzene ring (1,2,4-trisubstituted) dictates the position of the strong C-H "oop" bands. This region, between 900 - 675 cm⁻¹ , is highly diagnostic for the arrangement of substituents.[4][5]

The Trifluoromethyl (-CF₃) Group: A Key Bioactive Component

The trifluoromethyl group is strongly electron-withdrawing and has characteristic, strong absorption bands due to the C-F stretching vibrations. These are typically found in the 1350 - 1100 cm⁻¹ region.[7] The strong C-F stretching bands will likely overlap with the sulfonyl chloride symmetric stretch, resulting in a broad, intense absorption feature in this area.

The Halogen Substituents: C-Br and S-Cl Bonds

Vibrations involving heavier atoms like bromine and chlorine occur in the lower frequency "fingerprint" region of the spectrum.

-

C-Br Stretching (ν C-Br): The carbon-bromine stretch is expected to produce a medium to strong absorption in the 690 - 515 cm⁻¹ range.[4]

-

S-Cl Stretching (ν S-Cl): The sulfur-chlorine bond stretch gives rise to a strong band, typically found in the 600 - 500 cm⁻¹ region.[3] Some studies have assigned the S-Cl stretching mode to even lower frequencies, around 375 cm⁻¹.[8]

Predicted IR Data Summary

The following table consolidates the expected vibrational frequencies, their assignments, and anticipated intensities for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak |

| 1590 - 1570, 1480 - 1430 | C=C Stretch (Aromatic Ring) | Medium to Strong |

| 1380 - 1340 | SO₂ Asymmetric Stretch | Strong |

| 1350 - 1100 | C-F Stretch (Trifluoromethyl) | Strong |

| 1190 - 1160 | SO₂ Symmetric Stretch | Strong |

| 900 - 675 | C-H Out-of-Plane Bending (Aromatic) | Strong |

| 690 - 515 | C-Br Stretch | Medium to Strong |

| 600 - 500 | S-Cl Stretch | Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate the theoretical analysis, a carefully executed experimental procedure is essential. The following protocol is designed to yield a high-quality ATR-FTIR spectrum. Attenuated Total Reflectance (ATR) is chosen for its minimal sample preparation and suitability for solids and liquids.[9]

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

-

Sample: this compound (CAS 54403-98-4), solid.

-

Cleaning Supplies: Reagent-grade isopropanol or acetone, and lint-free wipes.

Step-by-Step Procedure

-

Background Spectrum Acquisition:

-

Rationale: This crucial step accounts for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal, ensuring they do not appear in the final sample spectrum.

-

Procedure: a. Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal surface and allow it to fully evaporate. b. With the empty, clean ATR accessory in place, collect a background spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Sample Application:

-

Rationale: Proper contact between the sample and the ATR crystal is critical for achieving a strong, high-quality signal.

-

Procedure: a. Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal. b. Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the data collection step for the compound of interest.

-

Procedure: a. Using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. b. The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Rationale: Post-acquisition processing ensures accurate peak identification and a clean presentation of the data.

-

Procedure: a. If necessary, apply an ATR correction to the spectrum. This software function accounts for the wavelength-dependent depth of penetration of the IR beam. b. Perform a baseline correction to ensure all peaks originate from a flat baseline. c. Label the significant peaks with their corresponding wavenumbers. d. Thoroughly clean the ATR crystal and press with isopropanol and a lint-free wipe to prepare for the next sample.

-

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the logical flow from the molecular structure to the predicted regions of IR absorption.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of a Key Synthetic Building Block

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent highly valuable in modern drug design.[3][4] However, the successful application of this sulfonyl chloride in synthetic protocols is fundamentally dependent on its solubility characteristics in various organic solvents. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation, directly impacting yield, purity, and process efficiency.

This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination and application. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃O₂S | [5] |

| Molecular Weight | 323.51 g/mol | |

| Appearance | Off-white to faint beige fused solid | [5] |

| Boiling Point | 235-236 °C (lit.) | |

| Density | 1.865 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5270 (lit.) | |

| Flash Point | 35 °C (95 °F) - closed cup |

Safety and Handling:

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5] It is also moisture-sensitive, reacting with water, which can lead to hydrolysis.[5] Appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[6][7]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several factors come into play:

-

Polarity: The molecule possesses a highly polar sulfonyl chloride group (-SO₂Cl) and a trifluoromethyl group (-CF₃), which is strongly electron-withdrawing. The benzene ring itself is nonpolar. This combination of polar and nonpolar regions suggests that the compound will have varied solubility in a range of solvents.

-

Dipole-Dipole Interactions: The polar nature of the sulfonyl chloride and trifluoromethyl groups allows for dipole-dipole interactions with polar solvents.

-

London Dispersion Forces: The benzene ring and the bromine atom contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: this compound does not have hydrogen bond donor capabilities. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. This suggests that it may have some solubility in protic solvents.

-

Reactivity: A crucial consideration is the reactivity of the sulfonyl chloride group. In protic solvents, particularly alcohols and water, solvolysis can occur, leading to the formation of sulfonate esters or sulfonic acids, respectively.[8] This is a chemical reaction rather than simple dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative solubility data for this compound, the following protocol outlines a reliable method for its experimental determination.

Objective: To determine the solubility of this compound in a selection of representative organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (97% purity or higher)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). An excess is ensured when solid material remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter to remove any suspended solid particles.

-